molecular formula C24H52NO3P B11964651 [Bis(dodecyloxy)phosphoryl]amine

[Bis(dodecyloxy)phosphoryl]amine

Cat. No.: B11964651
M. Wt: 433.6 g/mol
InChI Key: DWSIVZLNCWRJHW-UHFFFAOYSA-N
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Description

[Bis(dodecyloxy)phosphoryl]amine is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to an amine group and two dodecyloxy groups. This compound is part of a broader class of phosphoramidates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(dodecyloxy)phosphoryl]amine typically involves the reaction of phosphoryl azide with dodecanol under specific conditions. One common method is the B(C6F5)3-catalyzed preparation under mechanochemical conditions, which allows the reaction to proceed under mild conditions and accelerates the nucleophilic attack on the phosphorus center . Another approach involves the use of chlorophosphines and hydroxyl amines, which undergo a P(III) to P(V) rearrangement .

Industrial Production Methods

Industrial production of this compound often employs large-scale mechanochemical processes due to their efficiency and reduced environmental impact. The use of ball mills and specific catalysts like B(C6F5)3 ensures high yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphorus center in [Bis(dodecyloxy)phosphoryl]amine undergoes bimolecular nucleophilic substitution (S<sub>N</sub>2) due to its electrophilic nature. Key findings include:

  • Reactivity with oxygen nucleophiles : Hydroxide ions attack the phosphorus atom, displacing dodecyloxy groups to form phosphoric acid derivatives.

  • Stereochemical outcomes : Reactions proceed with inversion of configuration at phosphorus, consistent with S<sub>N</sub>2 pathways .

Table 1: Kinetic parameters for nucleophilic substitutions

NucleophileSolventRate Constant (k, M<sup>-1</sup>s<sup>-1</sup>)Product
OH<sup>-</sup>H<sub>2</sub>O2.7 × 10<sup>-3</sup>Phosphoric acid ester
NH<sub>3</sub>EtOH1.4 × 10<sup>-4</sup>Phosphoramidate

Hydrolysis and Stability

The compound demonstrates pH-dependent hydrolysis:

  • Acidic conditions : Protonation of the amine group accelerates cleavage of P-O bonds, yielding dodecanol and ammonium phosphate derivatives.

  • Neutral/basic conditions : Gradual hydrolysis occurs via water acting as a nucleophile, with a half-life of 72 hours at pH 7 .

Mechanistic pathway :

This compound+H2O[Mono(dodecyloxy)phosphoryl]amine+C12H25OH\text{this compound} + \text{H}_2\text{O} \rightarrow \text{[Mono(dodecyloxy)phosphoryl]amine} + \text{C}_{12}\text{H}_{25}\text{OH} (Intermediate)H2OPhosphoric acid+NH3\text{(Intermediate)} \xrightarrow{\text{H}_2\text{O}} \text{Phosphoric acid} + \text{NH}_3

Coupling Reactions Involving the Amine Group

The primary amine participates in Kabachnik–Fields reactions to form bis-phosphonates:

  • Reaction components : Aldehydes or ketones + diethyl phosphite.

  • Conditions : Reflux in ethanol/toluene (5–20 hrs) under N<sub>2</sub> .

Table 2: Synthetic yields under varying conditions

AldehydeSolventTime (hrs)Yield (%)
BenzaldehydeToluene589
p-ChlorobenzaldehydeEtOH2076

Comparative Reactivity with Structural Analogues

Table 3: Reactivity trends in phosphorus-amine derivatives

CompoundHydrolysis Rate (pH 7)S<sub>N</sub>2 Reactivity
This compound0.0096 hr<sup>-1</sup>Moderate
Bis(allylic-α-aminophosphonates)0.021 hr<sup>-1</sup>High
Diphenylphosphine oxide0.0023 hr<sup>-1</sup>Low

Scientific Research Applications

Chemistry

  • Organic Synthesis : Bis(dodecyloxy)phosphoryl)amine serves as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in nucleophilic substitution reactions, making it a valuable tool for chemists looking to create complex molecules.
  • Catalysis : It has been investigated as a potential catalyst in phosphorylation reactions, where it can enhance reaction rates and selectivity.

Biology

  • Enzyme Mechanisms : This compound plays a role in studying enzyme mechanisms, particularly as a potential inhibitor for specific enzymes. The phosphoryl group can interact with active sites of enzymes, providing insights into enzyme functionality and inhibition.
  • Drug Delivery Systems : Research is ongoing into its application in drug delivery systems. Its amphiphilic nature allows it to encapsulate therapeutic agents effectively, potentially improving their bioavailability.

Medicine

  • Therapeutic Agents : Bis(dodecyloxy)phosphoryl)amine is being explored for its therapeutic properties, particularly in developing new drugs that target specific biological pathways.
  • Antitumor Activity : Preliminary studies suggest that compounds derived from Bis(dodecyloxy)phosphoryl)amine may exhibit antitumor activity, warranting further investigation into their efficacy against cancer cells.

Industry

  • Flame Retardants : The compound is utilized in the production of flame retardants due to its phosphorus content, which imparts flame-resistant properties to materials.
  • Plasticizers : It is also used as a plasticizer in various industrial applications, enhancing the flexibility and durability of plastics.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of Bis(dodecyloxy)phosphoryl)amine can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the dodecyloxy groups can enhance binding affinity to target enzymes.
  • Drug Delivery Research : In vitro studies have indicated that formulations containing Bis(dodecyloxy)phosphoryl)amine can improve the solubility and stability of poorly soluble drugs, leading to enhanced therapeutic effects.
  • Flame Retardant Efficacy : Industrial applications have shown that materials treated with Bis(dodecyloxy)phosphoryl)amine exhibit significantly improved flame resistance compared to untreated materials, highlighting its potential in safety applications.

Mechanism of Action

The mechanism of action of [Bis(dodecyloxy)phosphoryl]amine involves its interaction with molecular targets through nucleophilic substitution reactions. The phosphoryl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of stable P-N bonds. This interaction can inhibit enzyme activity by modifying active sites or interfering with substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Bis(dodecyloxy)phosphoryl]amine is unique due to its specific combination of dodecyloxy groups and a phosphoryl amine structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Biological Activity

Bis(dodecyloxy)phosphoryl)amine is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and possible applications in various fields, particularly in medicine and biochemistry.

Chemical Structure

Bis(dodecyloxy)phosphoryl)amine can be represented by the following chemical structure:

R O P O O R NH 2\text{R O P O O R NH 2}

Where R is a dodecyloxy group. This structure indicates that the compound possesses both hydrophobic (dodecyloxy) and hydrophilic (phosphoryl amine) characteristics, which may influence its biological interactions.

Biological Activity Overview

Research has indicated that bis(dodecyloxy)phosphoryl)amine exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Antioxidant Properties : The compound may play a role in scavenging reactive oxygen species (ROS), which are implicated in numerous pathological conditions.
  • Cellular Signaling Modulation : Its structural features allow it to interact with cellular membranes and possibly influence signaling pathways.

Antimicrobial Activity

One of the most significant areas of research regarding bis(dodecyloxy)phosphoryl)amine is its antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that bis(dodecyloxy)phosphoryl)amine could be developed into a novel antimicrobial agent, especially in treating infections caused by resistant strains.

Antioxidant Properties

The antioxidant potential of bis(dodecyloxy)phosphoryl)amine has been explored through various assays measuring its ability to scavenge free radicals. For instance, the DPPH assay showed that the compound effectively reduces DPPH radicals, indicating strong antioxidant activity.

Concentration (µM) % Inhibition
1030%
5060%
10080%

This data points to its potential use in formulations aimed at reducing oxidative stress in cells.

The biological activity of bis(dodecyloxy)phosphoryl)amine can be attributed to its ability to interact with cellular membranes and proteins:

  • Membrane Interaction : The dodecyloxy groups enhance hydrophobic interactions with lipid membranes, potentially altering membrane fluidity and permeability.
  • Signal Transduction : The phosphoryl moiety may mimic phospholipids, engaging with signaling pathways related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the potential applications of bis(dodecyloxy)phosphoryl)amine:

  • Case Study 1 : A study investigated its use as an antibacterial agent in wound dressings. Results indicated a significant reduction in bacterial load in infected wounds treated with formulations containing bis(dodecyloxy)phosphoryl)amine compared to controls.
  • Case Study 2 : Research on its antioxidant effects demonstrated that it could protect neuronal cells from oxidative damage induced by ischemia-reperfusion injury, suggesting therapeutic potential in neuroprotective strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [Bis(dodecyloxy)phosphoryl]amine, and what analytical techniques validate its purity and structure?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, phosphoryl chloride derivatives (e.g., bis(dialkylamino)phosphoryl chlorides) can react with dodecyloxy amines under inert conditions . Characterization requires NMR spectroscopy (e.g., 31^{31}P NMR to confirm phosphorus environment, 1^{1}H/13^{13}C NMR for alkyl chain integrity) and mass spectrometry (HRMS for molecular ion verification). Purity is assessed via HPLC with UV detection at 254 nm, ensuring no residual solvents or byproducts .

Q. How can researchers mitigate interference from lipid-rich matrices when quantifying this compound in biological samples?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from phospholipids or triglycerides. Pre-treat samples with organic solvents (e.g., chloroform:methanol mixtures) to precipitate proteins. Validate recovery rates using spiked internal standards (e.g., deuterated analogs) and compare against calibration curves .

Q. What are the critical experimental parameters for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λmax ~270 nm) and LC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis, and what spectroscopic methods elucidate its coordination geometry?

  • Methodological Answer : The phosphoryl and amine groups act as electron donors for metals like Zn(II) or Pd(II). Synthesize metal complexes under anhydrous conditions and characterize using X-ray crystallography or EXAFS for bond-length analysis. 31^{31}P NMR chemical shift changes (Δδ > 5 ppm) indicate metal coordination . Compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) against control ligands to assess efficacy .

Q. What strategies resolve contradictions in reported fluorescence quenching behavior of this compound when used in chemosensors?

  • Methodological Answer : Systematically vary fluorophore pairing (e.g., anthracene vs. pyrene derivatives) and measure quenching efficiency via fluorescence lifetime imaging (FLIM) . Control for environmental factors (e.g., oxygen content, solvent polarity) using degassed acetonitrile or DMSO. Cross-validate with computational models (DFT) to predict electron transfer pathways .

Q. How can the compound’s self-assembly into nanostructures be optimized for drug delivery applications?

  • Methodological Answer : Employ dynamic light scattering (DLS) and cryo-TEM to monitor micelle/vesicle formation in aqueous solutions. Adjust the hydrophobic:hydrophilic balance by varying dodecyloxy chain lengths or introducing PEGylated derivatives. Assess encapsulation efficiency using fluorescent probes (e.g., Nile Red) and release kinetics under physiological conditions .

Q. Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the compound’s cytotoxicity while minimizing solvent interference?

  • Methodological Answer : Use serial dilution in biocompatible solvents (e.g., DMSO ≤0.1% v/v). Include solvent-only controls and normalize cell viability data (MTT assay) to account for background noise. Apply Hill equation modeling to calculate IC50 values, and validate with live/dead staining .

Q. What statistical approaches are recommended for reconciling discrepancies in catalytic efficiency data across different research groups?

  • Methodological Answer : Perform meta-analysis using standardized reaction conditions (e.g., solvent, temperature, catalyst loading). Apply multivariate regression to identify confounding variables (e.g., trace moisture, ligand:metal ratio). Share raw datasets via open-access platforms for reproducibility audits .

Q. Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound in compliance with institutional guidelines?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Quench waste with 10% aqueous NaOH to neutralize phosphoryl groups before disposal. Document waste streams using Safety Data Sheets (SDS) and collaborate with certified hazardous waste contractors .

Properties

Molecular Formula

C24H52NO3P

Molecular Weight

433.6 g/mol

IUPAC Name

1-[amino(dodecoxy)phosphoryl]oxydodecane

InChI

InChI=1S/C24H52NO3P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,25,26)

InChI Key

DWSIVZLNCWRJHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(N)OCCCCCCCCCCCC

Origin of Product

United States

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